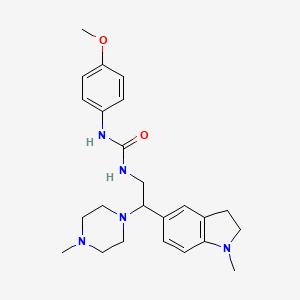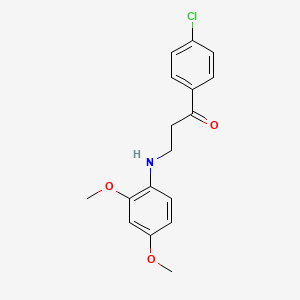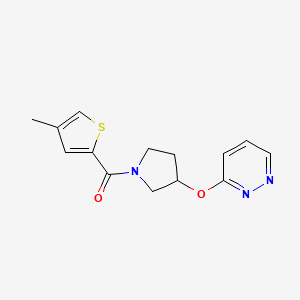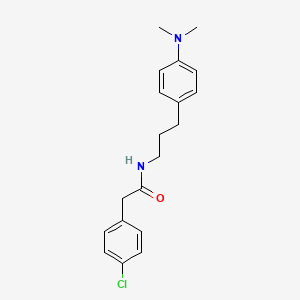
1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic molecule that may be related to various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxyphenyl and indole moieties have been synthesized and evaluated for their biological activities. For instance, a compound with a methoxyphenyl group has been studied for its antitumor activities and interactions with CDK4 protein . Additionally, methoxyphenyl derivatives have been analyzed in the context of urinary metabolites, indicating their potential relevance in biological systems .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of the core structure followed by the introduction of various substituents. For example, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists includes the attachment of a basic amine to the pyrazole core, which is crucial for activity . Similarly, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involves techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction to characterize the structure . These methods could be applicable to the synthesis and analysis of 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been determined using advanced techniques. For instance, the crystal structure of a related compound was elucidated using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and conformation . This type of analysis is essential for understanding the interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of a methoxy group, for example, can affect the electron distribution within the molecule and thus its reactivity . The urea moiety is another functional group that can participate in hydrogen bonding and other interactions, which may be relevant in the context of biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are determined by their molecular structure. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are also critical for the potential therapeutic application of such molecules. For example, the compound S1RA was selected as a clinical candidate due to its good physicochemical, safety, and ADME properties . These properties would need to be thoroughly investigated for 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea to assess its suitability as a drug candidate.
科学的研究の応用
Behavioral Pharmacology and Antidepressant Potential
Compounds similar to the one have been evaluated for their pharmacological properties, particularly in the context of neurological and psychological disorders. For instance, the behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, has been explored for its anxiolytic and antidepressant potential. Such studies suggest the utility of related compounds in treating anxiety and affective disorders (T. Hudzik et al., 2003).
DNA Interaction and Molecular Biology
Research has shown that derivatives similar to 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, such as Hoechst 33258 and its analogues, strongly bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This binding property is exploited in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and functions (U. Issar & R. Kakkar, 2013).
Urea Biosensors and Environmental Monitoring
Compounds containing the urea functionality have been used to develop biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ enzymes like urease as bioreceptor elements, showcasing the relevance of urea derivatives in biotechnology (S. Botewad et al., 2021).
Blood Compatibility and Biomedical Applications
The examination of polymers related to 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, specifically in the context of their interaction with biological fluids, has revealed insights into blood compatibility mechanisms. Studies have identified unique water structures associated with certain polymers, influencing their compatibility with blood and highlighting the potential for medical device coatings (Masaru Tanaka & A. Mochizuki, 2010).
Chemokine Receptor Antagonism
Research on small molecule antagonists for chemokine receptors, such as CCR3, which are implicated in allergic diseases, suggests a potential research avenue for compounds with similar structures. These antagonists are studied for their ability to inhibit receptor activity, providing a foundation for developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Lianne I Willems & A. IJzerman, 2009).
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)23(18-4-9-22-19(16-18)10-11-28(22)2)17-25-24(30)26-20-5-7-21(31-3)8-6-20/h4-9,16,23H,10-15,17H2,1-3H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUJDYGEYGYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)
![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)
![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)


![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)
![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)